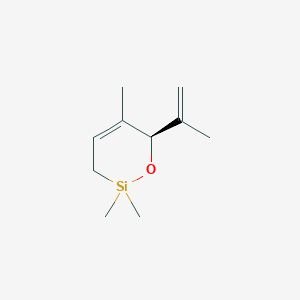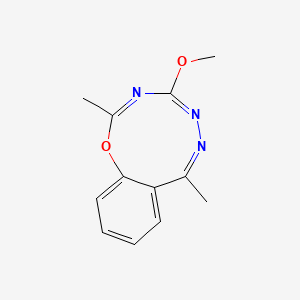
(2Z,4E,6Z)-4-Methoxy-2,7-dimethyl-1,3,5,6-benzoxatriazonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,4E,6Z)-4-Methoxy-2,7-dimethyl-1,3,5,6-benzoxatriazonine is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a benzoxatriazonine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form the conjugated dienoic and trienoic esters . These reactions are highly selective and can achieve high isomeric purity.
Industrial Production Methods
Industrial production of (2Z,4E,6Z)-4-Methoxy-2,7-dimethyl-1,3,5,6-benzoxatriazonine may involve large-scale synthesis using similar palladium-catalyzed reactions. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z,4E,6Z)-4-Methoxy-2,7-dimethyl-1,3,5,6-benzoxatriazonine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Applications De Recherche Scientifique
(2Z,4E,6Z)-4-Methoxy-2,7-dimethyl-1,3,5,6-benzoxatriazonine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2Z,4E,6Z)-4-Methoxy-2,7-dimethyl-1,3,5,6-benzoxatriazonine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(2Z,4E,6Z)-4-Methoxy-2,7-dimethyl-1,3,5,6-benzoxatriazonine is unique due to its specific structural features, including the methoxy and dimethyl groups and the benzoxatriazonine ring. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
184420-05-1 |
|---|---|
Formule moléculaire |
C12H13N3O2 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
4-methoxy-2,7-dimethyl-1,3,5,6-benzoxatriazonine |
InChI |
InChI=1S/C12H13N3O2/c1-8-10-6-4-5-7-11(10)17-9(2)13-12(16-3)15-14-8/h4-7H,1-3H3 |
Clé InChI |
DUNKNFILUWURIP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N=C(OC2=CC=CC=C12)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


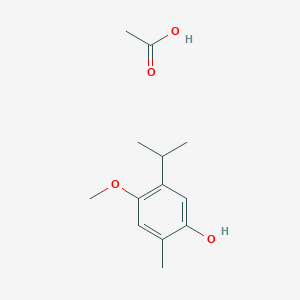
![2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol](/img/structure/B14256822.png)
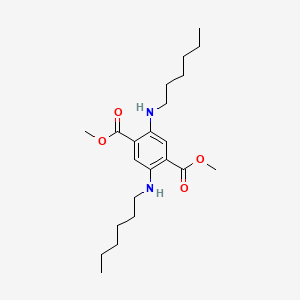
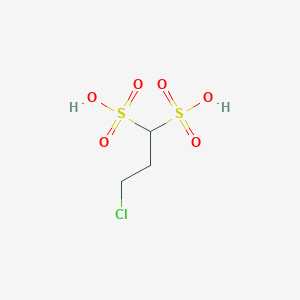



![2-Azabicyclo[2.2.1]heptane-3-methanol, (1S,3R,4R)-](/img/structure/B14256852.png)
![1-Chloro-4-{[(S)-methanesulfinyl]methyl}benzene](/img/structure/B14256853.png)
![N-{4-[(E)-Formyldiazenyl]phenyl}benzenesulfonamide](/img/structure/B14256857.png)
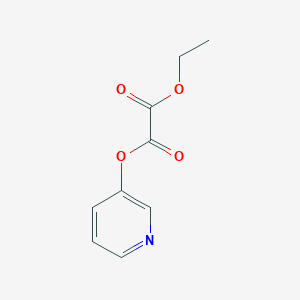
![(3S)-3-[(4-fluorophenyl)methyl]piperidin-2-one](/img/structure/B14256866.png)

